2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with two methyl groups attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with aldehydes or ketones. One common method is the reaction of 2-aminophenol with acetone under acidic conditions, which leads to the formation of the desired benzoxazole derivative . The reaction can be catalyzed by various acids, including sulfuric acid and hydrochloric acid, and is usually carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or nanocatalysts can be employed to facilitate the reaction . The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted benzoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazoles, dihydrobenzoxazoles, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound is an isostere of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole and exhibits similar biological activities.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another related compound with similar structural features and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two methyl groups on the second carbon atom. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
CAS No. |
120362-82-5 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H11NO/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3 |
InChI Key |
LHZNHUPCOHTNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2O1)C |
Origin of Product |
United States |
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